Methyl 2-(hydroxyimino)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(hydroxyimino)hexanoate is an organic compound with the molecular formula C7H13NO3. It is known for its unique chemical structure, which includes a hydroxyimino group attached to a hexanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(hydroxyimino)hexanoate can be synthesized through a condensation reaction between a suitable aldehyde and hydroxylamine, followed by esterification. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the hydroxyimino group. The esterification step can be carried out using methanol and an acid catalyst like sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(hydroxyimino)hexanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the hydroxyimino group can yield amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted esters.
Scientific Research Applications
Methyl 2-(hydroxyimino)hexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(hydroxyimino)hexanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in enzymatic activity, protein folding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(hydroxyimino)butanoate
- Ethyl 2-(hydroxyimino)hexanoate
- Methyl 2-(hydroxyimino)pentanoate
Uniqueness
Methyl 2-(hydroxyimino)hexanoate is unique due to its specific chain length and the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 2-hydroxyiminohexanoate |
InChI |
InChI=1S/C7H13NO3/c1-3-4-5-6(8-10)7(9)11-2/h10H,3-5H2,1-2H3 |
InChI Key |
LTNYXUPEOVHKFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=NO)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.